![molecular formula 17312-64-0 B232227 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one CAS No. 17364-42-0](/img/structure/B232227.png)
4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one, also known as edaravone, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Edaravone belongs to the class of pyrazolone derivatives and has a molecular formula of C10H10N2O2.
Mecanismo De Acción
Edaravone exerts its therapeutic effects through multiple mechanisms. The compound has been shown to scavenge free radicals and prevent oxidative damage to cells. Edaravone also inhibits the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Edaravone has been shown to exert various biochemical and physiological effects in different disease models. In Alzheimer's disease, the compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In Parkinson's disease, 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In stroke, 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been shown to improve neurological function and reduce brain damage. In ALS, 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been shown to slow down the progression of the disease and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Edaravone has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Edaravone has also been extensively studied, and its therapeutic potential has been demonstrated in various disease models. However, 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one has some limitations for lab experiments. The compound has a short half-life and is rapidly metabolized in the body. This makes it challenging to maintain a stable concentration of the compound in the body.
Direcciones Futuras
There are several future directions for the research and development of 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one. One potential area of research is the development of novel formulations of 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one that can enhance its stability and prolong its half-life in the body. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases such as cancer and diabetes. Additionally, the development of more potent derivatives of 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one could lead to the discovery of new drugs with enhanced therapeutic potential.
Métodos De Síntesis
The synthesis of 4-Diethylaminohydroxymethyl-3-methyl-1-phenyl-2-pyrazolin-5-one involves the reaction of 4-methyl-3-phenyl-1-pyrazolin-5-one with formaldehyde and diethylamine. The resulting product is purified through crystallization and recrystallization processes. The purity of the final product is determined through various analytical techniques such as thin-layer chromatography and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Edaravone has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, stroke, and amyotrophic lateral sclerosis (ALS). The compound has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of these diseases.
Propiedades
Número CAS |
17364-42-0 |
---|---|
Fórmula molecular |
17312-64-0 |
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
4-[diethylamino(hydroxy)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H21N3O2/c1-4-17(5-2)14(19)13-11(3)16-18(15(13)20)12-9-7-6-8-10-12/h6-10,14,16,19H,4-5H2,1-3H3 |
Clave InChI |
DSWOFJBKQDPRSJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C1=C(NN(C1=O)C2=CC=CC=C2)C)O |
SMILES canónico |
CCN(CC)C(C1=C(NN(C1=O)C2=CC=CC=C2)C)O |
Sinónimos |
4-[(Diethylamino)hydroxymethyl]-3,4-dihydro-5-methyl-2-phenyl-2H-pyrazol-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.